![molecular formula C27H22N2O B14377641 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole CAS No. 89368-90-1](/img/structure/B14377641.png)
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole is a complex organic compound belonging to the class of carbazoles. Carbazoles are aromatic heterocyclic organic compounds with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole typically involves the alkylation of 1-methoxy-3-methylcarbazole. One method involves the reaction of 1-methoxy-3-methylcarbazole with pyrimidine-substituted (chloromethyl)phenylcarboxylic acid amides in the presence of sodium methoxide in dimethyl sulfoxide (DMSO) to yield novel derivatives .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve the distillation of coal tar, where carbazole concentrates in the anthracene distillate. This waste product is the major industrial source of carbazole . Selective crystallization from molten coal tar at high temperature or low pressure is a modern technique used for the production of carbazole .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may yield various hydrogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and repair, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole include:
9H-Carbazole: An aromatic heterocyclic organic compound with a tricyclic structure.
Methyl 1-methoxy-9H-carbazole-3-carboxylate: A derivative of carbazole with a methoxy group and a carboxylate ester.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: A carbazole derivative with an ethyl group and a methylmethanamine group.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a methoxy group and a methylcarbazole moiety
Eigenschaften
CAS-Nummer |
89368-90-1 |
|---|---|
Molekularformel |
C27H22N2O |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-methoxy-3-[(3-methylcarbazol-9-yl)methyl]-9H-carbazole |
InChI |
InChI=1S/C27H22N2O/c1-17-11-12-25-21(13-17)20-8-4-6-10-24(20)29(25)16-18-14-22-19-7-3-5-9-23(19)28-27(22)26(15-18)30-2/h3-15,28H,16H2,1-2H3 |
InChI-Schlüssel |
CLMSVAXELQDMBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4=CC5=C(C(=C4)OC)NC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


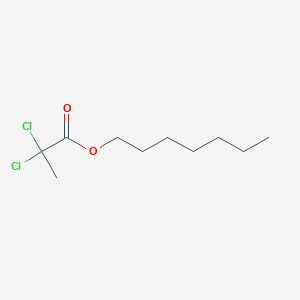
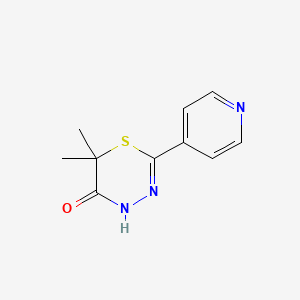
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
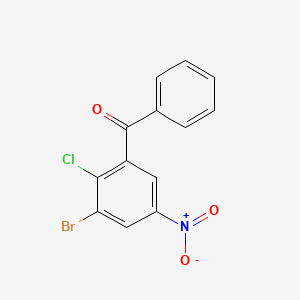
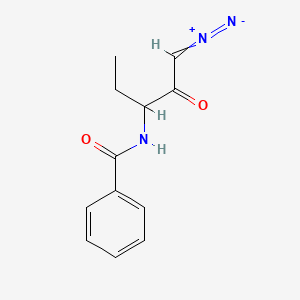
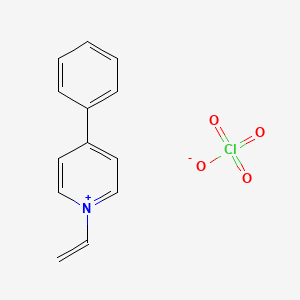
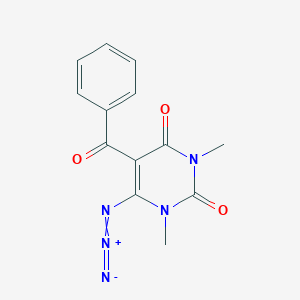
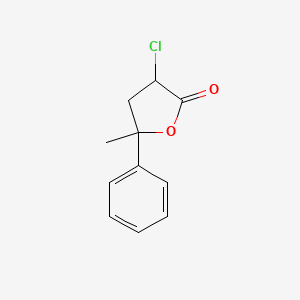

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
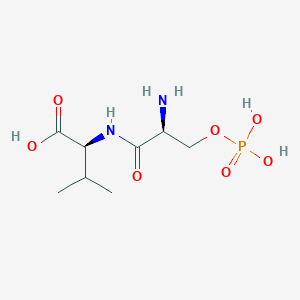
![N,N-Dimethyl-4-[3-(phenanthren-9-YL)propyl]aniline](/img/structure/B14377625.png)
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
